![molecular formula C12H14O2 B1323729 2-(3-Methyl-3-butenyl)benzoic acid CAS No. 732249-06-8](/img/structure/B1323729.png)
2-(3-Methyl-3-butenyl)benzoic acid
Overview
Description
Scientific Research Applications
Anti-inflammatory Applications
This compound has been identified in bioassay-guided isolation from the methanol extract of Myrsine seguinii as having anti-inflammatory properties. It was found to suppress 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation in mouse ears significantly .
Potential Anti-bacterial Properties
Related prenylated benzoic acid derivatives have been isolated from various Piper species and have shown anti-bacterial properties. While not directly about “2-(3-Methyl-3-butenyl)benzoic acid,” this suggests potential for similar applications given the structural similarities .
Mechanism of Action
Target of Action
Benzoic acid derivatives are known to interact with various proteins and enzymes in the body .
Mode of Action
It’s worth noting that benzylic compounds, such as this one, typically undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
Benzoic acid derivatives are known to be involved in various biochemical pathways, including those related to inflammation and oxidative stress .
Pharmacokinetics
They are metabolized in the liver and excreted in the urine .
Result of Action
Benzoic acid derivatives are known to have various biological effects, including anti-inflammatory and antioxidant activities .
properties
IUPAC Name |
2-(3-methylbut-3-enyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-9(2)7-8-10-5-3-4-6-11(10)12(13)14/h3-6H,1,7-8H2,2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJFZQOJOUUEIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641259 | |
Record name | 2-(3-Methylbut-3-en-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
732249-06-8 | |
Record name | 2-(3-Methylbut-3-en-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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